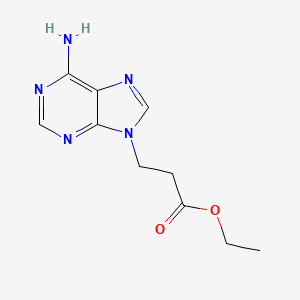

ethyl 3-(6-amino-9H-purin-9-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound belongs to the class of purine nucleosides and is characterized by its unique structure, which includes an ethyl ester group attached to a purine base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6-amino-9H-purin-9-yl)propanoate typically involves the reaction of 6-amino-9H-purine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted esters .

Scientific Research Applications

Scientific Research Applications

The compound serves multiple roles across various scientific disciplines:

1. Chemistry:

- Building Block for Nucleosides and Nucleotides: Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is crucial in synthesizing nucleosides and nucleotides, which are essential for studying DNA and RNA structures and functions. Its unique structure allows for modifications that can lead to novel nucleic acid analogs.

2. Biology:

- Biochemical Assays: The compound is utilized in assays to investigate enzyme activities and nucleic acid interactions. It can act as a substrate or inhibitor, providing insights into enzyme kinetics and mechanisms of action.

3. Medicine:

- Antiviral and Anticancer Agent Development: this compound serves as a precursor for developing therapeutic agents targeting viral infections and cancer cell proliferation. Its incorporation into nucleic acids can disrupt normal cellular processes, making it a candidate for drug development .

4. Industrial Applications:

- Pharmaceutical Production: The compound is employed in the pharmaceutical industry as a reagent for various chemical processes, highlighting its versatility in drug formulation.

Case Studies

Case studies highlight the efficacy of this compound in various applications:

- Antiviral Activity: Research demonstrated that derivatives of this compound effectively inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .

- Anticancer Research: Studies indicated that the compound could induce apoptosis in cancer cells by disrupting nucleic acid synthesis, suggesting its utility in cancer treatment protocols .

Mechanism of Action

The mechanism of action of ethyl 3-(6-amino-9H-purin-9-yl)propanoate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation . The molecular pathways affected include those related to nucleotide metabolism and signal transduction .

Comparison with Similar Compounds

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate can be compared with other purine nucleoside analogs, such as:

Acyclovir: A widely used antiviral agent that targets viral DNA polymerase.

Ganciclovir: Another antiviral compound with a similar mechanism of action but different pharmacokinetic properties.

Ribavirin: An antiviral drug that inhibits viral RNA synthesis.

Uniqueness

This compound is unique due to its ethyl ester group, which enhances its lipophilicity and cellular uptake compared to other purine nucleoside analogs . This structural feature allows for improved bioavailability and therapeutic efficacy .

List of Similar Compounds

Biological Activity

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is a synthetic compound belonging to the class of purine nucleoside analogs. Its biological activity has garnered attention due to its potential applications in antiviral and anticancer therapies. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 246.26 g/mol

- Melting Point : 164-166 °C

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

This compound acts primarily by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. The compound can be incorporated into RNA and DNA, leading to:

- Inhibition of Viral Replication : By substituting for natural nucleotides, it disrupts the replication cycle of various viruses.

- Inhibition of Cancer Cell Proliferation : The compound targets enzymes involved in nucleotide metabolism, which is crucial for cancer cell growth and division.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against several viruses, including:

- Human Immunodeficiency Virus (HIV) : The compound has shown efficacy in inhibiting HIV replication in vitro.

- Dengue Virus : Studies suggest that it can selectively inhibit dengue virus replication.

These antiviral effects are attributed to its ability to interfere with viral RNA synthesis and replication processes .

Anticancer Activity

The anticancer potential of this compound has been demonstrated in various cancer cell lines:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 10.5 | Induces apoptosis by disrupting nucleotide synthesis |

| Colon Cancer | 8.2 | Inhibits cell cycle progression |

| Leukemia | 5.0 | Interferes with DNA replication |

These findings highlight the compound's potential as a therapeutic agent in oncology, particularly for cancers that are resistant to conventional treatments .

Case Studies

-

In Vitro Study on HIV Inhibition :

- A study conducted on human T cells showed that treatment with this compound resulted in a significant reduction in HIV viral load compared to untreated controls. The mechanism involved the incorporation of the compound into viral RNA, leading to defective viral particles.

-

Colon Cancer Cell Line Testing :

- In experiments using HCT116 colon cancer cells, this compound demonstrated a dose-dependent decrease in cell viability. The study suggested that the compound activates apoptotic pathways, making it a candidate for further development as an anticancer drug.

Comparison with Similar Compounds

This compound can be compared with other purine nucleoside analogs:

| Compound Name | Target | Activity |

|---|---|---|

| Acyclovir | Viral DNA polymerase | Antiviral |

| Ganciclovir | Viral DNA polymerase | Antiviral |

| Ribavirin | Viral RNA synthesis | Antiviral |

This compound is unique due to its ethyl ester group, enhancing lipophilicity and cellular uptake compared to these analogs .

Properties

IUPAC Name |

ethyl 3-(6-aminopurin-9-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-2-17-7(16)3-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPOGSWJIRJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.